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Introduction

Adenosine 5'-triphosphate (ATP) disodium salt is a critical reagent for studying the innate
immune response, specifically the activation of the NLRP3 inflammasome. In healthy cells, ATP
is the primary energy currency. However, when cells are damaged or stressed, ATP is released
into the extracellular space where it functions as a Damage-Associated Molecular Pattern
(DAMP).[1][2] This extracellular ATP (eATP) is a potent danger signal that alerts the immune
system to tissue injury or infection, triggering an inflammatory cascade through the activation of
multiprotein complexes known as inflammasomes.[2][3]

The NLRP3 inflammasome is the most extensively studied of these complexes due to its
association with a wide array of inflammatory diseases, including gout, type 2 diabetes,
Alzheimer's disease, and atherosclerosis.[4][5] In vitro assays using ATP disodium salt to
activate the NLRP3 inflammasome are therefore invaluable tools for basic research and for the
screening and development of novel anti-inflammatory therapeutics.

Mechanism of Action: The Two-Signal Model

NLRP3 inflammasome activation is typically a two-step process:

e Priming (Signal 1): This initial step involves priming the immune cells, such as macrophages
or dendritic cells, with a microbial component like lipopolysaccharide (LPS).[5][6] This
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priming signal, mediated through Toll-like receptors (TLRS), initiates the activation of the
transcription factor NF-kB.[7] This leads to the transcriptional upregulation of key
inflammasome components, including NLRP3 itself and the precursor form of the
inflammatory cytokine, pro-interleukin-1(3 (pro-IL-1(3).[6][7]

Activation (Signal 2): Extracellular ATP provides the second signal.[1][8] eATP binds to the
purinergic P2X7 receptor (P2X7R) on the cell surface.[1][9] Activation of this ion channel
leads to a rapid efflux of potassium (K+) ions from the cell.[1][2] This low intracellular K+
concentration is a critical trigger for the assembly of the NLRP3 inflammasome complex.[10]
The assembled complex, consisting of the NLRP3 sensor, the ASC adaptor protein, and pro-
caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form,
caspase-1.[4][11]

Active caspase-1 then cleaves pro-IL-1[3 and pro-IL-18 into their mature, biologically active

forms (IL-1 and IL-18), which are subsequently secreted from the cell.[5][12] Caspase-1 also

cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a

form of inflammatory cell death known as pyroptosis.[7][11]

Key Applications

Basic Research: Elucidating the molecular mechanisms of NLRP3 inflammasome activation
and regulation.

Drug Discovery: High-throughput screening of small molecules and biologics that inhibit
NLRP3 inflammasome activation for the treatment of inflammatory diseases.[6][13]

Disease Modeling: Studying the role of the NLRP3 inflammasome in various pathological
conditions using cell-based models.[4]

Immunology: Investigating the role of innate immunity in response to sterile inflammation and
infection.[1]

Signaling Pathway Diagram

Caption: ATP-mediated activation of the NLRP3 inflammasome pathway.

Quantitative Data Summary
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The following tables provide typical concentration ranges and experimental parameters for
ATP-mediated inflammasome activation assays. These values are intended as a starting point
and may require optimization depending on the cell type and specific experimental conditions.

Table 1: Typical Reagent Concentrations and Incubation Times

o Activatio
Priming
n
Concentr  Priming Activatio Referenc
Reagent Cell Type ] ] Concentr ]
ation Time . n Time e
ation
(LPS)
(ATP)
Murine Macrophag 50 ng/mL - 2mM-5 30-90
3 -4 hours ] [11][14]
BMDMs es 1 pg/mL mM minutes
Human 30 - 45
Monocytes 1 pg/mL 1-4hours 5mM ) [14][15]
PBMCs minutes
THP-1 Monocytic 30 - 60
. 1 pg/mL 4 hours 5 mM ) [2][11]
cells cell line minutes
Table 2: Common Experimental Readouts
Assay Purpose Typical Method
Quantify mature cytokine
IL-1B/IL-18 Release _ ELISA[16][17]
secretion
Caspase-1 Activation Detect active p10/p20 subunits  Western Blot[12][17]
) Measure inflammatory cell
Pyroptosis LDH Release Assay[12][15]
death
Visualize inflammasome Immunofluorescence
ASC Speck Formation )
assembly Microscopy[12][15]
Gasdermin D Cleavage Detect pore formation marker Western Blot[11][12]

Experimental Protocols
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Protocol: In Vitro NLRP3 Inflammasome Activation in
Murine Bone Marrow-Derived Macrophages (BMDMSs)

This protocol describes a standard method for inducing NLRP3 inflammasome activation in
primary murine macrophages using LPS for priming and ATP disodium salt for activation.[11]

Materials:

Bone Marrow-Derived Macrophages (BMDMSs)

o Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
o Phosphate-Buffered Saline (PBS)

o Lipopolysaccharide (LPS) from E. coli

o ATP Disodium Salt (endotoxin-free)

e Opti-MEM | Reduced Serum Medium

» Reagents for downstream analysis (e.g., ELISA kit, LDH assay kit, RIPA buffer for Western
Blot)

Procedure:
e Cell Seeding:

o Plate BMDMs in a 24-well or 96-well tissue culture plate at a density of 0.5 - 1 x 10”6
cells/mL.

o Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
e Priming (Signal 1):
o The next day, gently remove the culture medium.

o Add fresh complete DMEM containing LPS at a final concentration of 1 pug/mL.[14]
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o Incubate for 4 hours at 37°C, 5% CO2. This step upregulates pro-IL-13 and NLRP3
expression.[14]

 Activation (Signal 2):

o Prepare a fresh, neutralized stock solution of ATP disodium salt in serum-free medium
(e.g., Opti-MEM) immediately before use.[14]

o After the 4-hour priming, gently wash the cells once with warm PBS to remove residual
LPS and serum.

o Add serum-free medium (e.g., Opti-MEM) to the cells.
o Add the ATP solution to the wells to a final concentration of 5 mM.[14][17]
o Incubate for 30-45 minutes at 37°C, 5% CO2.[14]
o Sample Collection:
o After incubation, carefully collect the cell culture supernatants.
o Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.

o Transfer the clarified supernatants to a new tube for analysis of secreted proteins (IL-1[3,
LDH).

o For analysis of intracellular proteins, wash the remaining adherent cells with PBS and lyse
them directly in the well using an appropriate lysis buffer (e.g., RIPA buffer).[15]

e Downstream Analysis:

o IL-1B Quantification: Measure the concentration of mature IL-1[3 in the clarified
supernatants using a commercial ELISA kit according to the manufacturer's instructions.
[16]

o Pyroptosis Assessment: Measure the activity of lactate dehydrogenase (LDH) in the
supernatants using an LDH cytotoxicity assay kit.[15]
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o Protein Expression: Analyze cell lysates and/or concentrated supernatants by Western blot
to detect pro-caspase-1, cleaved caspase-1 (p20 subunit), and cleaved Gasdermin D.[12]
[17]

Experimental Controls (CRITICAL):

Negative Control: Cells treated with vehicle (media only).

Priming Only: Cells treated with LPS but not ATP.

Activation Only: Cells treated with ATP but not LPS.

Genetic Control (Optional but Recommended): Perform the assay in parallel with BMDMs
from NIrp3 knockout mice to confirm the specificity of the activation.[12]

Experimental Workflow Diagram
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Caption: Workflow for an in vitro NLRP3 inflammasome activation assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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